molecular formula C12H15NO B182388 N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 50878-03-0

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B182388
CAS No.: 50878-03-0
M. Wt: 189.25 g/mol
InChI Key: QJEVQGGWBHGIBZ-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide (CAS: 50878-03-0) is a bicyclic aromatic acetamide derivative. Its structure comprises a partially hydrogenated naphthalene ring (tetrahydronaphthalene, or tetralin) with an acetamide group at the 2-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and retinoid analogs like Tamibarotene . It is characterized by moderate lipophilicity and a molecular weight of 189.25 g/mol (C₁₂H₁₅NO) .

Properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEVQGGWBHGIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305972
Record name N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50878-03-0
Record name 50878-03-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway

  • Oxime Formation:

    • React 5,6,7,8-tetrahydro-2-acetonaphthone with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 1 hour.

    • Yield: 95–98%.

  • Rearrangement to Acetamide:

    • Treat the oxime with polyphosphoric acid (PPA) at 65°C for 2 hours.

    • The reaction proceeds via a nitrilium ion intermediate, yielding N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide directly.

Key Data:

ParameterValue
Oxime Reaction Temp60°C
PPA Concentration85% w/w
Rearrangement Yield88–92%

Advantages Over Direct Acetylation

  • Avoids the need for pre-formed amine.

  • Higher atom economy due to in-situ generation of the acetamide group.

Reductive Amination of 5,6,7,8-Tetrahydro-2-naphthaldehyde

An alternative approach employs reductive amination of 5,6,7,8-tetrahydro-2-naphthaldehyde with ammonium acetate, followed by acetylation.

Reaction Sequence

  • Reductive Amination:

    • React the aldehyde with ammonium acetate and NaBH3CN in methanol at 25°C for 12 hours.

    • Yield: 75–80%.

  • Acetylation:

    • As described in Section 1.1.

Limitations

  • Lower overall yield due to two-step process.

  • Requires strict control of reducing agent stoichiometry to prevent over-reduction.

Comparative Analysis of Preparation Methods

MethodStarting MaterialStepsYield (%)Key Advantage
Direct AcetylationAmine185–90Simplicity
Beckmann RearrangementKetone288–92No amine prerequisite
Reductive AminationAldehyde270–75Versatile aldehyde sourcing

Notes:

  • The Beckmann rearrangement offers the highest yield but requires handling corrosive PPA.

  • Direct acetylation is preferred for small-scale synthesis due to shorter reaction times.

Industrial-Scale Considerations

For bulk production, the Beckmann rearrangement is favored despite its operational hazards. Recent advances propose using heterogeneous catalysts (e.g., zeolites) to replace PPA, improving safety and recyclability. Continuous-flow systems further enhance throughput, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ .

Biological Activity

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene moiety linked to an acetamide functional group. This unique structure contributes to its biological properties and reactivity. The compound can be synthesized through various methods involving the reaction of tetrahydronaphthalene derivatives with acetic anhydride or acetyl chloride.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Studies have shown that derivatives of tetrahydronaphthalene compounds possess notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. In vitro assays suggest that it exhibits antioxidant activity superior to that of ascorbic acid . This property is crucial for mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory disorders.
  • Neuroprotective Effects : Some studies indicate that tetrahydronaphthalene derivatives may protect neuronal cells from oxidative damage and apoptosis, highlighting their potential in neurodegenerative disease therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes which play a role in inflammatory responses .
  • Interaction with Cellular Targets : Molecular docking studies suggest that this compound interacts with various protein targets involved in cell signaling pathways related to cancer and inflammation .

Case Studies

  • Antitumor Efficacy : A study conducted on the effects of this compound on HepG2 cells revealed an IC50 value of approximately 15 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways .
  • Antioxidant Activity Assessment : In a comparative study of antioxidant activities among several tetrahydronaphthalene derivatives, this compound exhibited a scavenging activity percentage higher than 75% at concentrations above 100 µM .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-N'-[4-(5-methyl-naphthalen-2-yl)]ureaUrea linkageAnti-inflammatory
1-(4-Methylphenyl)-3-(naphthalen-1-yl)ureaUrea structureNeuroprotective
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamideOxo group additionAnticancer

The table illustrates how structural modifications influence the biological activity of related compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exhibits several biological activities that make it a candidate for further investigation in medicinal chemistry.

1. Anticancer Activity:

  • In Vitro Studies : Various derivatives have shown significant anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, some derivatives have demonstrated IC50 values lower than standard treatments like cisplatin .
  • Mechanism of Action : The compound's mechanism may involve apoptosis induction in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell percentages .

2. Antimicrobial Properties:

  • Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. Further research is needed to elucidate its efficacy and potential application in treating infections.

3. Enzyme Inhibition:

  • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Some derivatives showed promising inhibition rates that could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Industrial Applications

This compound is also being explored for its industrial applications:

1. Pharmaceutical Development:

  • Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases. Ongoing research focuses on optimizing its pharmacological profiles to enhance efficacy and reduce side effects.

2. Agrochemical Use:

  • The compound's properties may also lend themselves to applications in agrochemicals, potentially serving as a precursor for developing new pesticides or herbicides.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDerivatives showed significant cytotoxicity against MCF-7 cells with IC50 values comparable to cisplatin .
Study 2 Enzyme InhibitionCompound exhibited up to 49.92% inhibition of AChE activity .
Study 3 Antimicrobial PropertiesPreliminary results indicated effective inhibition against common bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide (CAS: 6272-18-0)
  • Structural Difference : The acetamide group is at the 1-position instead of the 2-position.
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS: N/A)
  • Structural Difference : A ketone group is present at the 5-position of the tetrahydronaphthalene ring.
  • Impact : The ketone increases polarity, reducing lipophilicity (logP) compared to the parent compound. Molecular weight: 203.24 g/mol .

Substituent-Modified Analogs

2-Chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (JNS 1-37)
  • Modification : Chlorine atom added to the acetamide’s methyl group.
  • Demonstrated utility in anticancer agent synthesis .
N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (Tamibarotene, CAS: 139162-43-9)
  • Modification : Four methyl groups at the 5,5,8,8-positions of the tetrahydronaphthalene ring.
  • Impact: Molecular Weight: 245.36 g/mol (C₁₆H₂₃NO) . Physicochemical Properties: Higher boiling point (384.6°C) and density (1.0 g/cm³) due to increased hydrophobicity from methyl groups . Applications: Approved as a retinoid for acute promyelocytic leukemia (APL) therapy, highlighting the role of methyl groups in enhancing target binding .

Complex Hybrid Derivatives

Pyridine-Tetrahydronaphthalene Hybrids (e.g., Compound 11d)
  • Structure : Combines tetrahydronaphthalene with pyridine and chlorophenyl groups.
  • Properties :
    • Melting Point : 240–242°C, indicating high crystalline stability.
    • Bioactivity : Demonstrated in vitro anticancer activity against breast cancer cell lines, suggesting enhanced efficacy compared to simpler acetamides .
N-(2-(4-Phenylpiperazin-1-yl)ethyl)-tetrahydronaphthalen-2-yl Acetamide (Compound 14d)
  • Modification : Incorporation of a phenylpiperazine moiety.

Key Research Findings

Tamibarotene’s Superior Bioactivity: The tetramethyl modification in Tamibarotene enhances binding to retinoic acid receptors (RARs), making it 10-fold more potent than non-methylated analogs in APL models .

Role of Ketone in Solubility : The 5-oxo derivative exhibits improved aqueous solubility compared to the parent compound, critical for formulation in drug delivery .

Chloroacetamide Reactivity : The chlorine atom in JNS 1-37 facilitates cross-coupling reactions, enabling diversification into bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

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